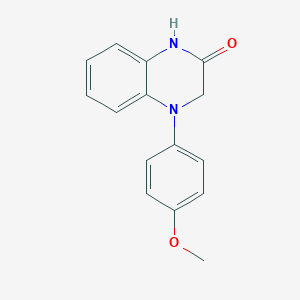

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWOOBCRXVLTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 4-methoxyaniline with an appropriate diketone, followed by cyclization. One common method involves the reaction of 4-methoxyaniline with glyoxal in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Photocatalytic Radical Addition Reactions

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one serves as a radical precursor in visible-light-driven reactions. Its α-amino C–H bond undergoes oxidation to generate nucleophilic α-amino radicals, enabling cross-coupling with electrophilic partners like trifluoromethyl ketones or para-quinone methides.

Key Reaction Data

Mechanistic Highlights :

-

Single Electron Transfer (SET) : The excited photocatalyst oxidizes the dihydroquinoxalin-2-one to a radical cation, which undergoes proton loss to form an α-amino radical .

-

Radical Coupling : The nucleophilic α-amino radical reacts with electrophiles (e.g., trifluoroacetophenone) to form O-centered radicals, which are reduced to alkoxide intermediates before protonation .

-

Quantum Yield : Φ = 0.04 for reactions with para-quinone methides, ruling out chain propagation mechanisms .

Nucleophilic Substitution and Functionalization

The compound’s structure allows functionalization at the 1- and 4-positions. For example:

Reaction with 4-Bromophenacyl Bromide

-

Conditions : Reflux in CH₃CN with K₂CO₃ (10 h, 90°C).

-

Product : 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(acetyl)-3,4-dihydroquinoxalin-2(1H)-one.

Reaction with Anilines

-

Conditions : Reflux in 2-propanol with NaHCO₃ and KI (8–12 h).

-

Product : Substituted 3,4-dihydroquinoxalin-2-one derivatives (e.g., 5a–5j ).

Cyclization and Stability Studies

In polar aprotic solvents like DMSO, this compound derivatives undergo cyclization:

-

Example : (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide cyclizes to 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione after 3 days at room temperature .

Electronic and Mechanistic Influences

-

Substituent Effects : The 4-methoxyphenyl group donates electron density, enhancing the oxidation potential of the dihydroquinoxalin-2-one scaffold. This facilitates SET processes with photocatalysts like Ru(bpy)₃Cl₂ (E₁/₂ = +1.33 V vs SCE) .

-

NMR Studies : No observable interaction between dihydroquinoxalin-2-ones and trifluoroacetophenone in MeCN-d³, suggesting aggregation-driven SET rather than pre-complexation .

General Procedure for Radical Additions

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 4-(4-methoxyphenyl)-1,3-dihydroquinoxalin-2-one, as antiviral agents. The compound has been synthesized and evaluated for its efficacy against various viral strains.

- Mechanism of Action : Quinoxaline derivatives have shown promising results in inhibiting viral replication. For instance, certain derivatives demonstrated significant activity against Herpes Simplex Virus (HSV) and Coxsackievirus B5 (CBV5), with some compounds achieving an effective concentration (EC50) lower than that of established antiviral drugs like ganciclovir .

- Case Studies : In one study, novel quinoxaline derivatives were synthesized and tested for their antiviral properties. Among these, compounds with specific substitutions on the quinoxaline ring exhibited enhanced activity against HSV-1 and CBV5. The presence of electron-donating groups such as methoxy at the para position significantly improved antiviral efficacy .

Antiproliferative Activities

Another key application of this compound is its antiproliferative activity against cancer cell lines.

- Biological Evaluation : A series of tetrahydroquinoxaline derivatives were synthesized and evaluated for their antiproliferative properties. Compounds with methoxy substitution showed better inhibitory activities compared to their unsubstituted counterparts. The structure-activity relationship indicated that the positioning and type of substituents on the phenyl ring were crucial for enhancing biological activity .

- Research Findings : In a systematic investigation, compounds similar to this compound were found to inhibit cell proliferation in various cancer cell lines effectively. The results suggest that modifications on the quinoxaline scaffold can lead to significant improvements in anticancer potency .

Synthetic Methodologies

The synthesis of this compound has been explored using various green chemistry approaches, emphasizing the importance of sustainable practices in pharmaceutical development.

- Green Chemistry Techniques : Recent advancements have introduced eco-friendly methodologies for synthesizing quinoxaline derivatives. These methods include solvent-free reactions and reactions conducted under microwave irradiation, which enhance yield while minimizing environmental impact .

- Photocatalytic Reactions : The application of visible-light photocatalysis has also been explored for the synthesis of quinoxaline derivatives. For example, dihydroquinoxalin-2-ones can be synthesized via radical addition reactions under visible light irradiation, showcasing an innovative approach to developing these compounds .

Summary Table

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one and its analogs:

*Note: The target compound's molecular formula and weight are inferred based on structural similarity to analogs.

Electronic and Steric Effects

- Electron-Donating vs. In contrast, the thiophene group () introduces a sulfur atom, creating a less electron-rich system but enabling π-π stacking with heteroaromatic receptors .

- Steric Considerations :

Research Findings and Data Gaps

- Key Studies :

- Unresolved Questions :

- Direct pharmacological data (e.g., IC₅₀ values, solubility) for the target compound are absent in the evidence.

- Comparative studies on metabolic stability between methoxyphenyl and benzyl analogs are needed.

Biological Activity

4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with diketones or their equivalents. Various synthetic routes have been developed to optimize yield and purity. For example, a method using metal-free conditions has been reported, which enhances the efficiency of the synthesis while minimizing environmental impact .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds in the quinoxaline family exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Cell Lines Tested : Studies have shown significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). For instance, derivatives of quinoxaline were tested for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Anticancer Efficacy : A study evaluated a series of quinoxaline derivatives, including this compound, against MCF-7 and HL-60 cells. The results indicated that this compound exhibited a higher cytotoxic effect compared to other analogs, suggesting structure-activity relationships that enhance its efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinoxaline derivatives. The study reported that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the para position on the phenyl ring is crucial for enhancing the biological activity of the compound. Modifications in this region can significantly alter potency and selectivity against different biological targets. The SAR studies indicate that electron-donating groups like methoxy improve the compound's interaction with target enzymes or receptors involved in cancer progression and microbial resistance .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, a reported method involves reacting substituted quinoxalinones with 4-methoxyphenyl boronic acid under Pd-catalyzed cross-coupling conditions (e.g., PdCl₂(PPh₃)₂, K₂CO₃ in DMF at 80–100°C) . Optimization includes adjusting catalyst loading (0.5–2 mol%), solvent polarity, and temperature to improve yields (reported up to 75–85%). Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by melting point analysis (e.g., 223–225°C) and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm) and quinoxaline ring protons (δ 6.8–8.2 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and aromatic C-H bends .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles using SHELXL .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 281) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between observed and calculated spectroscopic data?

Discrepancies (e.g., NMR chemical shifts or IR stretches) often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) with B3LYP/6-31G(d) to simulate gas-phase spectra, then apply implicit solvent models (e.g., PCM for DMSO). Compare experimental vs. calculated puckering amplitudes (e.g., Cremer-Pople parameters for quinoxaline rings) . For crystallographic mismatches, refine structures using SHELXL with TWIN commands to account for twinning .

Q. What strategies are effective for analyzing the conformational flexibility of the quinoxaline ring?

Employ X-ray crystallography to determine puckering parameters (e.g., θ and φ from Cremer-Pople coordinates) . For dynamic analysis, use variable-temperature NMR (VT-NMR) to observe ring-flipping barriers. Computational MD simulations (e.g., AMBER) at 298 K can model ring puckering over 10–100 ns trajectories, correlating with experimental data .

Q. How does the 4-methoxyphenyl substituent influence electronic properties and reactivity?

The methoxy group acts as an electron donor, increasing electron density on the quinoxaline ring. Cyclic voltammetry shows anodic shifts (~+0.3 V) compared to unsubstituted analogs. Reactivity in cross-coupling (e.g., Suzuki-Miyaura) is enhanced due to improved aryl boronic acid activation, as seen in Pd-catalyzed syntheses of derivatives . Substituent effects are further quantified via Hammett σₚ⁺ values (σₚ⁺ = -0.27 for -OCH₃) .

Methodological Considerations

Q. What crystallographic software is recommended for refining this compound’s structure, and how are twinning or disorder addressed?

Use SHELXL for refinement, employing commands like TWIN and BASF to model twinning . For disorder, split atoms into multiple positions (PART指令) and constrain ADPs. Validate with R1 (<5%) and wR2 (<15%) metrics. Visualization in ORTEP-3 ensures accurate thermal ellipsoid representation .

Q. How can contradictory bioactivity data from different studies be reconciled?

Re-evaluate assay conditions (e.g., solvent/DMSO concentration affecting solubility) and confirm purity via HPLC (>95%). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For SAR studies, synthesize analogs (e.g., replacing -OCH₃ with -CF₃) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.